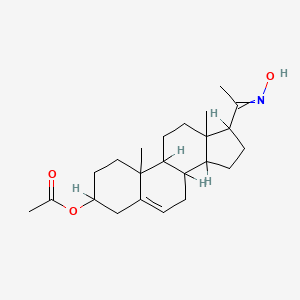![molecular formula C21H17FN2O2 B5858169 N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide, also known as BFA, is a synthetic compound that has been widely used in scientific research. This molecule is a potent inhibitor of ADP-ribosylation factor (ARF) GTPase-activating proteins (GAPs), which are important regulators of intracellular vesicle trafficking and signaling pathways.
Mechanism of Action
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide inhibits the activity of ARF GAPs by binding to the catalytic site of these proteins. This prevents the hydrolysis of GTP by ARF, which is necessary for the regulation of intracellular vesicle trafficking and signaling pathways. As a result, this compound disrupts the formation of COPI-coated vesicles and causes the redistribution of Golgi enzymes to the endoplasmic reticulum.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It disrupts the Golgi apparatus and causes the redistribution of Golgi enzymes to the endoplasmic reticulum. This leads to the inhibition of protein secretion and the accumulation of proteins in the endoplasmic reticulum. This compound also inhibits the activity of ARF, which is important for the regulation of intracellular vesicle trafficking and signaling pathways.
Advantages and Limitations for Lab Experiments
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide has several advantages for lab experiments. It is a potent inhibitor of ARF GAPs and can be used to study intracellular vesicle trafficking and signaling pathways. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments. It is toxic to cells at high concentrations and can cause cell death. This compound also has a short half-life and needs to be used quickly after synthesis.
Future Directions
There are several future directions for the study of N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide. One direction is to investigate the role of ARF in other cellular processes, such as cell division and apoptosis. Another direction is to develop new inhibitors of ARF GAPs that are more potent and selective than this compound. Additionally, this compound could be used in combination with other drugs to treat diseases that involve intracellular vesicle trafficking and signaling pathways. Finally, the synthesis of this compound could be optimized to improve its yield and purity.
Synthesis Methods
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide is a complex process that involves several steps. The first step is the synthesis of 4-fluorobenzoic acid, which is then reacted with 3-methyl-4-aminophenol to form N-(4-amino-3-methylphenyl)-4-fluorobenzamide. This intermediate is then reacted with benzoyl chloride to form the final product, this compound.
Scientific Research Applications
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide has been widely used in scientific research as a tool to study intracellular vesicle trafficking and signaling pathways. It has been shown to inhibit the activity of ARF GAPs, which are important regulators of these pathways. This compound has also been used to study the role of ARF in Golgi membrane dynamics and to investigate the involvement of ARF in the formation of COPI-coated vesicles.
properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-14-13-18(23-20(25)16-7-9-17(22)10-8-16)11-12-19(14)24-21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBPJMQWMOQGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)

![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)

![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)

![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)



![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)